REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6](NCC(O)=O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[O:15]([C:20]([N:22]=[N+]=[N-])=[O:21])[C:16]([CH3:19])([CH3:18])[CH3:17].[OH2:25].[O:26]1[CH2:31][CH2:30]OCC1>>[C:16]([O:15][C:20]([NH:22][CH:30]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[C:31]([OH:26])=[O:25])=[O:21])([CH3:19])([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)NCC(=O)O
|
Name
|
MgO
|
Quantity
|
23.92 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85.2 g
|
Type
|
reactant
|
Smiles
|
O(C(C)(C)C)C(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 45° for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with ether (1000 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The dried extracts were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |